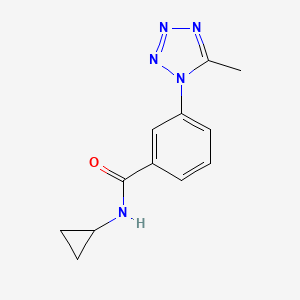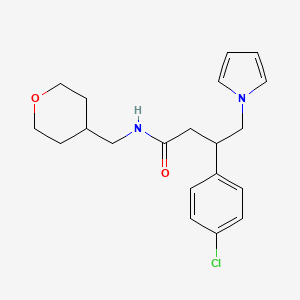
1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol ist eine komplexe organische Verbindung, die eine Benzyloxygruppe, eine Benzylpiperidin-Einheit und ein Propanol-Rückgrat aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung der Benzyloxygruppe: Dies kann durch Reaktion von Benzylalkohol mit einer geeigneten Base und einem Alkylierungsmittel erreicht werden.
Synthese der Benzylpiperidin-Einheit: Dies beinhaltet die Reaktion von Piperidin mit Benzylchlorid unter basischen Bedingungen, um 4-Benzylpiperidin zu bilden.
Kopplung der Benzyloxy- und Benzylpiperidin-Gruppen: Der letzte Schritt beinhaltet die Kopplung der Benzyloxygruppe mit der Benzylpiperidin-Einheit unter Verwendung eines geeigneten Kopplungsreagenzes, wie z. B. eines Carbodiimids oder eines Phosphoniumsalzes, unter kontrollierten Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound kann die Optimierung des oben genannten Synthesewegs beinhalten, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prozessautomatisierung umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder ein Aldehyd zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Alkoholabkömmlinge zu bilden.
Substitution: Die Benzyloxygruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Thiole) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion verschiedene Alkoholabkömmlinge erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Auswirkungen auf das zentrale Nervensystem.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(Benzyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
- 1-(Benzyloxy)-3-(4-phenylpiperidin-1-yl)propan-2-ol
- 1-(Benzyloxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol
Einzigartigkeit
1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C22H29NO2 |
|---|---|
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
1-(4-benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C22H29NO2/c24-22(18-25-17-21-9-5-2-6-10-21)16-23-13-11-20(12-14-23)15-19-7-3-1-4-8-19/h1-10,20,22,24H,11-18H2 |
InChI-Schlüssel |
OGNPTZCLZHLBHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12159731.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B12159746.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159749.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12159750.png)

![1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159761.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B12159766.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12159771.png)

![methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12159775.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B12159791.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B12159804.png)
